三联哌啶二吡哒莫

描述

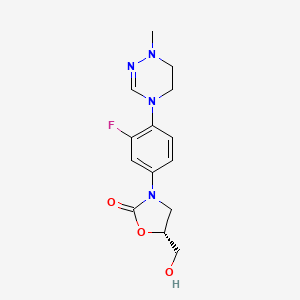

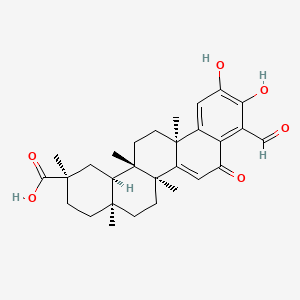

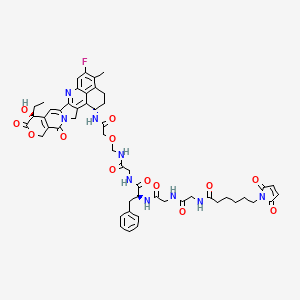

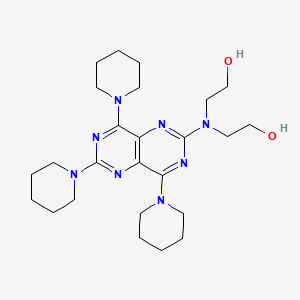

Dipyridamole is a platelet inhibitor chemically described as 2,2’,2’‘,2’‘’- [(4,8-Dipiperidinopyrimido [5,4- d ]pyrimidine-2,6-diyl)dinitrilo]-tetraethanol . It is an intensely yellow crystalline powder or needles . It is very soluble in methanol, alcohol, and chloroform; slightly soluble in water; very slightly soluble in acetone and in ethyl acetate . It is used as an adjunct to coumarin anticoagulants in the prevention of postoperative thromboembolic complications of cardiac valve replacement .

Synthesis Analysis

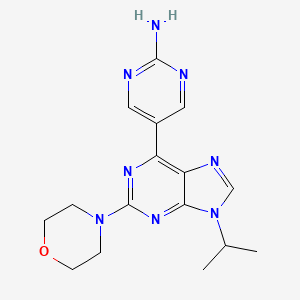

A series of dipyridamole analogues were synthesized with systematic modification and evaluated as ENT1 inhibitors by flow cytometry . Compounds with much higher potency were identified, the best being 2,6-bis (diethanolamino)-4,8-diheptamethyleneiminopyrimido [5,4- d ]pyrimidine (13) with a Ki of 0.49 nM compared to a Ki of 308 nM for dipyridamole .Molecular Structure Analysis

The molecular formula of Dipyridamole tripiperidine is C25H40N8O2 . The molecular weight is 484.6 g/mol .Physical And Chemical Properties Analysis

Dipyridamole tripiperidine has a molecular formula of C25H40N8O2 and an average mass of 484.638 Da .科学研究应用

冠状动脉扩张和核苷代谢:二吡哒莫扩张冠状动脉,改变心肌中腺苷和腺嘌呤核苷的代谢,这在缺氧心脏中很明显。在这些条件下,它减少了腺苷和三磷酸腺苷 (ATP) 的损失,促进了其冠状动脉扩张作用 (Stafford, 1967)。

癌症化疗调节:二吡哒莫调节多种化疗药物的活性,提高其治疗指数。它通过细胞和生化机制改变癌细胞敏感性,指出了癌症治疗中的潜在临床应用 (Goel & Howell, 1991)。

中风预防中的多效作用:它抑制血小板聚集,升高 cAMP 和 cGMP 水平,并防止血小板聚集。这些作用可能与阿司匹林联合使用在继发性中风预防中提供治疗益处,并且具有抗炎、抗氧化和抗增殖作用 (Balakumar et al., 2014)。

抗氧化活性和脂质过氧化抑制:二吡哒莫及其衍生物表现出抗氧化活性,并抑制膜系统中的脂质过氧化。这种活性的强度与衍生物的化学结构相关 (Nepomuceno et al., 1997)。

对细菌系统中质子转运的影响:二吡哒莫显着减慢细菌系统中质子转移的动力学,影响涉及质子转运过程的膜蛋白的结构动力学状态 (Knox et al., 2000)。

增强核苷转运蛋白抑制活性的作用:二吡哒莫类似物的合成和评价已经确定了作为平衡核苷转运蛋白抑制剂的效力更高的化合物,这对于血管扩张活性很重要 (Lin & Buolamwini, 2007)。

心血管治疗中的自由基清除活性:二吡哒莫在极性水性介质中表现出断链抗氧化活性,突出了其通过电子转移机制在心血管疾病治疗中的作用 (Barzegar, 2012)。

生物材料中的抗血栓性:二吡哒莫与聚氨酯表面的光化学偶联提高了抗血栓性,表明在人工血管假体的开发中具有潜在应用 (Aldenhoff et al., 1997)。

作用机制

- Additionally, Dipyridamole inhibits phosphodiesterase enzymes, which normally break down cAMP. Elevated cAMP levels block the release of arachidonic acid from membrane phospholipids and reduce thromboxane A2 activity .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

安全和危害

Dipyridamole tripiperidine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, seek immediate medical attention .

未来方向

There is growing evidence in rat models of dipyridamole’s synergy with statins through adenosine modulation resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infract size . The data in human studies are limited but show a similar potential synergy between dipyridamole and statins . It would thus be prudent to reconsider the recommendations against the use of dipyridamole in CAD and to re-evaluate its possible role and potential benefits through well-designed randomized trials combining it with statins, low-dose aspirin, and/or other anti-platelet agents .

属性

IUPAC Name |

2-[2-hydroxyethyl-[4,6,8-tri(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N8O2/c34-18-16-33(17-19-35)25-27-21-20(23(29-25)31-12-6-2-7-13-31)26-24(32-14-8-3-9-15-32)28-22(21)30-10-4-1-5-11-30/h34-35H,1-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMDDAUYVDAXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N5CCCCC5)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168763 | |

| Record name | Dipyridamole tripiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dipyridamole tripiperidine | |

CAS RN |

16982-40-4 | |

| Record name | Dipyridamole tripiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyridamole tripiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPYRIDAMOLE TRIPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH5E8A3VNN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。